molecular formula C25H25N5O2 B3303897 7-(4-benzylpiperazine-1-carbonyl)-5-methyl-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one CAS No. 921507-28-0

7-(4-benzylpiperazine-1-carbonyl)-5-methyl-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one

Cat. No.: B3303897
CAS No.: 921507-28-0
M. Wt: 427.5 g/mol
InChI Key: LLXWHNRRCLDOLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazolo[4,3-c]pyridinone class, characterized by a fused pyrazole-pyridine core substituted with a benzylpiperazine carbonyl group at position 7, a methyl group at position 5, and a phenyl group at position 2. Its structural complexity arises from the piperazine-carbamate linkage, which enhances binding affinity to biological targets such as kinases or G-protein-coupled receptors (GPCRs) . The benzyl group on the piperazine moiety may influence lipophilicity and blood-brain barrier penetration, making it a candidate for central nervous system (CNS)-targeted therapies.

Properties

IUPAC Name

7-(4-benzylpiperazine-1-carbonyl)-5-methyl-2-phenylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O2/c1-27-17-21(23-22(18-27)25(32)30(26-23)20-10-6-3-7-11-20)24(31)29-14-12-28(13-15-29)16-19-8-4-2-5-9-19/h2-11,17-18H,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLXWHNRRCLDOLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-benzylpiperazine-1-carbonyl)-5-methyl-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazolo[4,3-c]pyridine core, followed by the introduction of the piperazine ring and subsequent functionalization with benzyl and phenyl groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

7-(4-benzylpiperazine-1-carbonyl)-5-methyl-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl groups using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Scientific Research Applications

1. Antidepressant Activity
Research indicates that compounds similar to 7-(4-benzylpiperazine-1-carbonyl)-5-methyl-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one exhibit significant antidepressant effects. The piperazine moiety is particularly noted for its ability to interact with serotonin receptors, which are crucial in mood regulation. Studies have shown that modifications to the piperazine structure can enhance these effects, making this compound a candidate for further investigation in treating depression and anxiety disorders .

2. Anticancer Potential
The compound's unique structure allows it to act as a potential anticancer agent. Preliminary studies suggest that it may inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The pyrazolo[4,3-c]pyridine framework has been associated with the inhibition of kinases involved in cancer progression .

3. Neuroprotective Effects
There is growing interest in the neuroprotective properties of this compound. Research has indicated that it may protect neuronal cells from oxidative stress and apoptosis, which are common pathways in neurodegenerative diseases such as Alzheimer's and Parkinson's .

Case Studies

Case Study 1: Antidepressant Efficacy
In a controlled study involving animal models of depression, administration of the compound resulted in a significant reduction in depressive-like behaviors compared to control groups. Behavioral assays demonstrated improved locomotion and reduced immobility time in forced swim tests, suggesting antidepressant-like effects .

Case Study 2: Cancer Cell Line Inhibition
A study investigating the effects of the compound on breast cancer cell lines showed that treatment led to a marked decrease in cell viability and induced apoptotic markers. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating cell death .

Mechanism of Action

The mechanism of action of 7-(4-benzylpiperazine-1-carbonyl)-5-methyl-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting cellular functions and processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis focuses on compounds sharing the pyrazolo-pyridine/pyrimidine scaffold and piperazine-based substitutions, as described in the evidence.

Structural Analogues and Substituent Effects
Compound Name Key Substituents Molecular Weight (g/mol) Synthesis Method Biological Activity (if reported) Reference ID
5-Ethyl-7-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3-one Ethyl (C5), 2-fluorophenylpiperazine (C7) ~464.5 (calculated) Multi-step coupling of piperazine derivatives Not explicitly stated; likely kinase modulation
5-(3,5-Dimethylphenyl)-2-isopropylpyrazolo[1,5-a]pyrimidin-7(4H)-one (MK6) 3,5-Dimethylphenyl (C5), isopropyl (C2) ~337.4 Three-component reaction under solvent-free conditions Antibacterial/antifungal activity
3-(4-Chlorophenyl)-1-methyl-4-(methylthio)-6-phenyl-pyrazolo[3,4-b]pyridine-5-carboxylate (16l) 4-Chlorophenyl (C3), methylthio (C4), carboxylate (C5) ~439.9 TFA-catalyzed cyclization in toluene Not reported; designed for kinase inhibition
4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (Compound 5) Trifluoromethylphenylpiperazine, pyrazole ~381.4 Arylpiperazine coupling with butanoic acid Probable CNS activity (dopamine/serotonin receptors)

Key Observations :

Piperazine Modifications: The target compound’s 4-benzylpiperazine group contrasts with 5-Ethyl-7-{[4-(2-fluorophenyl)-piperazinyl]carbonyl}... Benzyl groups may improve lipid solubility but reduce metabolic stability compared to fluorinated analogs . In Compound 5 (), the trifluoromethylphenylpiperazine moiety increases steric bulk and electron-withdrawing effects, likely altering receptor binding kinetics .

Core Scaffold Variations: Pyrazolo[1,5-a]pyrimidinones (e.g., MK6) exhibit simplified cores compared to pyrazolo[4,3-c]pyridinones but retain antimicrobial properties, suggesting the pyridine/pyrimidine fusion is critical for bioactivity .

Synthetic Routes: Multi-component reactions (e.g., ) dominate the synthesis of pyrazolo-pyrimidines, whereas the target compound likely requires sequential coupling of benzylpiperazine to a preformed pyrazolo-pyridinone core .

Pharmacological and Physicochemical Comparisons
Parameter Target Compound 5-Ethyl-7-{[4-(2-fluorophenyl)piperazinyl]carbonyl}... () MK6 ()
LogP (Predicted) ~3.5 (high lipophilicity) ~3.8 (higher due to fluorine) ~2.9 (moderate)
Hydrogen Bond Acceptors 5 6 4
Rotatable Bonds 6 7 3
Therapeutic Potential Hypothesized: CNS disorders, inflammation Kinase inhibition, CNS targets Antimicrobial

Notes:

  • Fluorine in ’s compound increases metabolic resistance but may introduce toxicity risks .

Biological Activity

Overview

7-(4-benzylpiperazine-1-carbonyl)-5-methyl-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one is a complex organic compound belonging to the class of pyrazolopyridines. These compounds are recognized for their diverse biological activities and potential therapeutic applications. The unique structure of this compound includes a pyrazolo[4,3-c]pyridine core fused with a piperazine ring and substituted with benzyl and phenyl groups, enhancing its pharmacological properties.

PropertyValue
IUPAC Name 7-(4-benzylpiperazine-1-carbonyl)-5-methyl-2-phenylpyrazolo[4,3-c]pyridin-3-one
CAS Number 921507-28-0
Molecular Formula C25H25N5O2
Molecular Weight 427.5 g/mol

The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes or receptors. It is hypothesized that the compound may inhibit enzyme activity by binding to the active site or modulate receptor function through interactions with binding sites. These interactions can lead to significant changes in cellular signaling pathways, ultimately affecting various cellular functions.

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Antinociceptive Activity : Studies on benzylpiperazine derivatives have shown promising results in pain management through selective antagonism of sigma receptors (σ1R). These receptors are implicated in modulating nociceptive signaling pathways .
  • Serotonergic and Dopaminergic Activity : Benzylpiperazine derivatives have been noted for their stimulant effects, potentially acting on serotonergic and dopaminergic systems similar to MDMA. This suggests that the compound may influence mood and cognition by altering serotonin levels in the brain .
  • Antioxidant Properties : Some derivatives have demonstrated antioxidant activity, which could provide protective effects against oxidative stress-related diseases .

Study on Sigma Receptor Antagonism

A study focused on the development of new benzylpiperazine derivatives as σ1 receptor antagonists reported that certain compounds exhibited high affinity for σ1 receptors (Ki values ranging from 1.6 nM to 145 nM) and showed significant antinociceptive effects in preclinical mouse models of pain. This highlights the therapeutic potential of benzylpiperazine-based compounds in treating chronic pain conditions .

Research Findings on Serotonin Uptake Inhibition

Another investigation into the biological activity of benzylpiperazine revealed its role in serotonin uptake inhibition and antagonism at 5-HT1 receptors. This mechanism is thought to contribute to its stimulant properties and could be relevant for developing treatments targeting mood disorders .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(4-benzylpiperazine-1-carbonyl)-5-methyl-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one
Reactant of Route 2
Reactant of Route 2
7-(4-benzylpiperazine-1-carbonyl)-5-methyl-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.